3-(Acetoxymethyl)phenylboronic acid

Organic Synthesis Suzuki-Miyaura Coupling Protecting Group Strategy

Multi-step syntheses involving Suzuki coupling followed by benzylic alcohol modification often require inefficient, separate protection/deprotection cycles. 3-(Acetoxymethyl)phenylboronic acid solves this as a single, bifunctional building block. The acetate protects the alcohol during cross-coupling, preventing side reactions, and is selectively cleavable under mild conditions for subsequent derivatization. This eliminates extra synthetic steps, increasing overall yield and enabling efficient construction of complex molecules for drug discovery and chemical biology.

Molecular Formula C9H11BO4
Molecular Weight 193.99 g/mol
CAS No. 935701-04-5
Cat. No. B1463522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetoxymethyl)phenylboronic acid
CAS935701-04-5
Molecular FormulaC9H11BO4
Molecular Weight193.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)COC(=O)C)(O)O
InChIInChI=1S/C9H11BO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5,12-13H,6H2,1H3
InChIKeyNCOMVLYGHIHVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Acetoxymethyl)phenylboronic Acid (CAS 935701-04-5): A Dual-Function Boronic Acid for Sequential Synthesis and Bioreversible Prodrug Design


3-(Acetoxymethyl)phenylboronic acid (CAS 935701-04-5) is a phenylboronic acid derivative featuring an acetoxymethyl substituent at the meta position of the aromatic ring. The molecule integrates two distinct functional handles: a boronic acid group capable of participating in Suzuki-Miyaura cross-coupling reactions and a protected hydroxymethyl group (as an acetate ester) that can be unmasked for subsequent derivatization or used directly in esterase-labile prodrug constructs . Its molecular formula is C9H11BO4 with a molecular weight of 193.99 g/mol, and it is typically supplied at 95-98% purity for research applications . This bifunctional architecture positions the compound as a strategic building block for constructing more complex molecular architectures, particularly in medicinal chemistry and targeted delivery, where the orthogonal reactivity of the boronic acid and the acetoxymethyl moiety enables sequential, site-selective transformations not possible with simpler analogs .

Why 3-(Acetoxymethyl)phenylboronic Acid Cannot Be Replaced by 3-Hydroxymethylphenylboronic Acid or Its Pinacol Ester


Procurement decisions for 3-(Acetoxymethyl)phenylboronic acid must consider that its closest structural analogs, such as 3-(hydroxymethyl)phenylboronic acid (or its pinacol ester), lack the orthogonal protection strategy essential for multi-step synthetic sequences. While the free hydroxymethyl analog offers a single reactive site, the acetoxymethyl group in the target compound serves a dual purpose: it protects the benzyl alcohol from unwanted side reactions during Suzuki-Miyaura couplings and functions as a bioreversible prodrug moiety that can be cleaved by intracellular esterases . This is a critical distinction for applications requiring a protected alcohol handle that can be selectively unmasked under mild, enzymatic, or hydrolytic conditions after a coupling event, avoiding the harsh deprotection steps that might otherwise degrade sensitive intermediates or final products . Substituting with a pinacol ester, which is common for enhancing boronic acid stability, would necessitate an additional deprotection step to liberate the boronic acid for diol binding or subsequent ester hydrolysis, adding complexity and potentially compromising overall yield [1].

Quantitative Differentiation: 3-(Acetoxymethyl)phenylboronic Acid vs. Closest Analogs


Orthogonal Reactivity: Suzuki-Miyaura Coupling Yields with Protected vs. Unprotected Benzyl Alcohols

In palladium-catalyzed Suzuki-Miyaura cross-couplings, the presence of a free hydroxymethyl group can lead to undesired side reactions or catalyst poisoning, reducing overall yield. The acetoxymethyl group in the target compound acts as a protecting group, mitigating these issues. While no direct head-to-head yield comparison is publicly available for this specific compound, the principle is well-established: a class-level inference can be drawn from analogous systems where protected alcohols significantly outperform their unprotected counterparts in coupling efficiency [1]. For instance, in the synthesis of biaryl derivatives, the use of a protected benzyl alcohol can improve isolated yields by 15-30% compared to using the free alcohol, due to reduced side-product formation and simplified purification [2].

Organic Synthesis Suzuki-Miyaura Coupling Protecting Group Strategy

Bioreversible Prodrug Potential: Esterase-Mediated Hydrolysis of Acetoxymethyl vs. Stable Ether Analogs

The acetoxymethyl ester is a well-established prodrug moiety designed for intracellular cleavage by ubiquitous esterases, releasing the active hydroxymethyl compound. In contrast, a methoxymethyl (MOM) or benzyl ether-protected analog would require harsher chemical deprotection conditions. While direct kinetic data (e.g., half-life in plasma or cellular lysates) for this specific compound are not available, the class of acetoxymethyl esters is known to undergo rapid hydrolysis with half-lives often in the range of minutes to a few hours in biological media . For example, acetoxymethyl ester prodrugs of fluorescent indicators (e.g., Fura-2 AM) are cleaved by intracellular esterases with a half-life of approximately 5-15 minutes in live cells, enabling rapid intracellular accumulation of the active species [1]. This contrasts with ether-based protecting groups, which are stable under physiological conditions and require acidic or oxidative conditions for removal.

Prodrug Design Drug Delivery Esterase Cleavage

Enhanced Solubility and Handling: Acetoxymethyl Derivative vs. Pinacol Boronic Ester

Boronic acids, including 3-(acetoxymethyl)phenylboronic acid, often exhibit better aqueous solubility than their corresponding pinacol esters, which are highly lipophilic. While specific LogP or solubility data for this exact compound is not reported, the trend is consistent across the class. For instance, phenylboronic acid has a calculated LogP of approximately 0.9, while its pinacol ester has a calculated LogP of approximately 3.0, indicating a 100-fold difference in lipophilicity [1]. The acetoxymethyl group further modulates solubility, with the free boronic acid being more amenable to aqueous reaction conditions (e.g., Suzuki couplings in water or aqueous/organic mixtures) and to formulation in biological buffers [2]. This contrasts with the pinacol ester analog (CAS 562098-07-1), which, while more stable to storage, requires organic solvents for reactions and is less suitable for direct use in aqueous biological assays.

Physicochemical Properties Solubility Formulation

Procurement-Driven Application Scenarios for 3-(Acetoxymethyl)phenylboronic Acid


Multi-Step Synthesis of Complex Biaryl Pharmacophores Requiring Orthogonal Protection

In medicinal chemistry programs, 3-(Acetoxymethyl)phenylboronic acid is the preferred reagent when a synthetic route requires a Suzuki-Miyaura coupling followed by a subsequent transformation on a benzylic alcohol. The acetoxymethyl group protects the alcohol during the cross-coupling, preventing side reactions, and can be selectively removed under mild basic or enzymatic conditions to reveal the free hydroxymethyl group for further functionalization (e.g., oxidation, alkylation, or conjugation). This orthogonal strategy eliminates the need for additional protecting group manipulations, increasing overall synthetic efficiency and yield .

Design and Synthesis of Esterase-Activated Prodrugs for Targeted Intracellular Delivery

The compound serves as a key building block for constructing bioreversible prodrugs. By incorporating the 3-(acetoxymethyl)phenylboronic acid moiety, researchers can design molecules that remain inactive extracellularly but are activated upon cellular uptake by endogenous esterases, which cleave the acetate group to release the active hydroxymethyl-containing drug or probe . This strategy is particularly valuable in oncology and inflammation, where targeting intracellular enzymes or pathways is desired while minimizing systemic exposure to the active agent [1].

Development of Stimuli-Responsive Polymers and Hydrogels for Drug Delivery and Sensing

The dual functionality of this compound makes it an attractive monomer or crosslinker for creating advanced materials. The boronic acid group can form reversible covalent bonds with diols (e.g., glucose, glycoproteins), enabling the construction of glucose-responsive hydrogels for insulin delivery or saccharide-sensing films . The acetoxymethyl group can be incorporated to introduce esterase-labile crosslinks, allowing for polymer degradation or controlled drug release in specific cellular environments [1]. This combination of dynamic boronate ester chemistry and enzymatic lability is difficult to achieve with simpler, single-function boronic acid derivatives.

Aqueous-Phase Bioconjugation and Functionalization of Biomolecules

Due to the enhanced aqueous solubility of the free boronic acid (compared to its pinacol ester), 3-(Acetoxymethyl)phenylboronic acid is suitable for bioconjugation reactions performed in aqueous buffers. The boronic acid can be used to label or modify proteins, peptides, or nucleic acids that contain or have been modified to contain 1,2- or 1,3-diols (e.g., glycans, ribose). The acetoxymethyl group provides a secondary handle for subsequent attachment of a fluorophore, drug, or affinity tag after an initial conjugation step, offering a modular approach to biomolecular engineering .

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